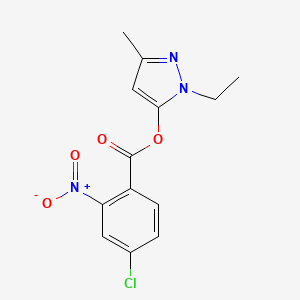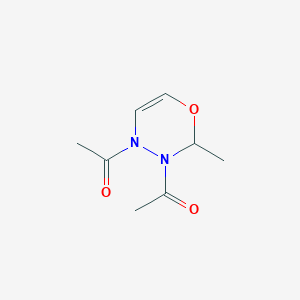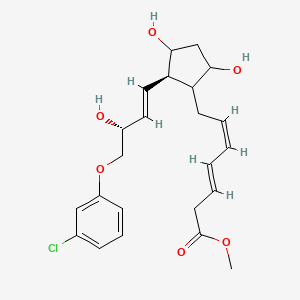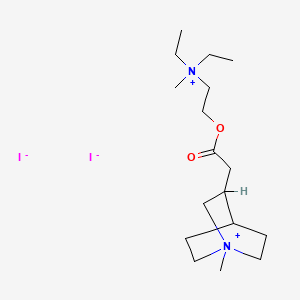
1-(Ethenyloxy)-2-nitrobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethenyloxy)-2-nitrobutane is an organic compound characterized by the presence of an ethenyloxy group and a nitro group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Ethenyloxy)-2-nitrobutane can be synthesized through several methods. One common approach involves the reaction of 2-nitrobutane with ethenyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ethenyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethenyloxy)-2-nitrobutane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Various substituted ethenyloxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Ethenyloxy)-2-nitrobutane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Ethenyloxy)-2-nitrobutane involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyloxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
1-(Methoxy)-2-nitrobutane: Similar structure but with a methoxy group instead of an ethenyloxy group.
1-(Ethenyloxy)-2-nitropropane: Similar structure but with a propane backbone instead of butane.
1-(Ethenyloxy)-2-nitroethane: Similar structure but with an ethane backbone instead of butane.
Uniqueness: 1-(Ethenyloxy)-2-nitrobutane is unique due to the combination of its ethenyloxy and nitro groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64566-31-0 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-ethenoxy-2-nitrobutane |
InChI |
InChI=1S/C6H11NO3/c1-3-6(7(8)9)5-10-4-2/h4,6H,2-3,5H2,1H3 |
Clave InChI |
IJXAYVDFVHLYMX-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


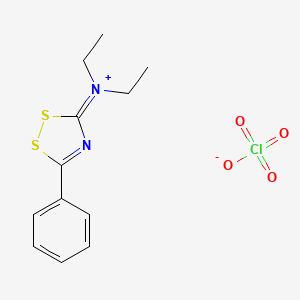
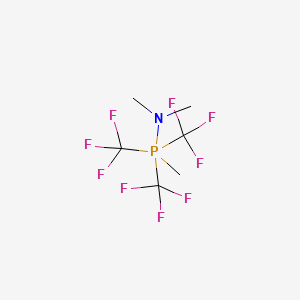
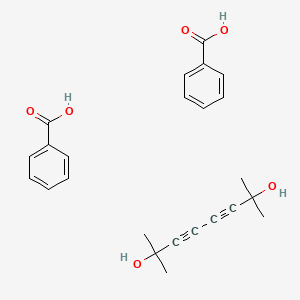
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)

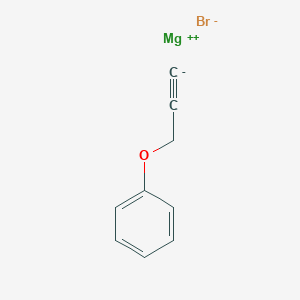
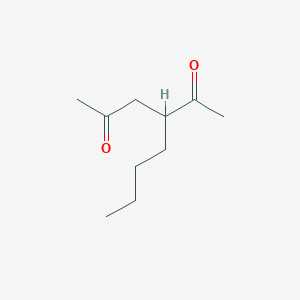
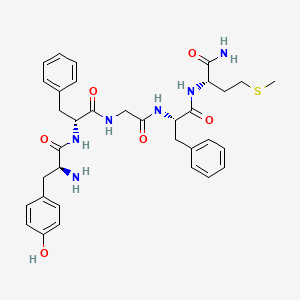
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
